1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
3,5-dimethyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5O3S/c1-14-19(15(2)31-25-14)32(29,30)28-7-5-17(6-8-28)26-9-11-27(12-10-26)18-4-3-16(13-24-18)20(21,22)23/h3-4,13,17H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNYJGNYXLJCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxazole ring: This step involves the formation of the oxazole ring, which can be done through cyclization reactions involving nitriles and aldehydes.
Formation of the piperazine ring: This can be done through the reaction of appropriate diamines with suitable reagents.
Introduction of the trifluoromethyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and piperazine rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Antipsychotic Activity
- Recent studies have indicated that compounds with similar structural features exhibit antipsychotic properties. For instance, derivatives of piperazine have been evaluated for their effects on dopamine receptors, particularly D2 and D3 receptors, which are crucial in the treatment of schizophrenia . The compound's ability to modulate neurotransmitter systems may position it as a candidate for further investigation in psychotropic drug development.
-
Antimicrobial Properties
- Research has shown that piperidine derivatives can possess significant antibacterial and antifungal activities. For example, compounds related to this structure have been tested against various pathogens like Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating promising results in inhibiting bacterial growth . The incorporation of the oxazole ring may contribute to enhanced bioactivity.
- Enzyme Inhibition
Synthetic Methodologies
The synthesis of 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves several steps:
- Formation of the Sulfonamide
-
Oxazole Synthesis
- The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors like α-halo ketones or aldehydes under acidic or basic conditions.
-
Final Assembly
- The final compound is assembled through coupling reactions between the piperidine derivative and the trifluoromethyl pyridine component. Techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times.
Case Study 1: Antipsychotic Evaluation
A recent clinical trial assessed the efficacy of a related piperazine derivative in patients with schizophrenia. The study reported significant reductions in PANSS scores (Positive and Negative Syndrome Scale) compared to placebo groups, indicating potential for further development in treating psychotic disorders .
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that compounds structurally related to this piperazine exhibited notable activity against fungal pathogens such as Alternaria solani and Fusarium solani. These findings suggest that further exploration into the antimicrobial properties could lead to novel treatments for resistant infections .
Mechanism of Action
The mechanism of action of 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Key Differences :
- Oxazole Substituent: The analogous compound replaces the 3,5-dimethyl-oxazole-4-sulfonyl group with a 3-methyl-oxazole-5-ylmethyl group.
- Molecular Weight : The target compound (C20H24F3N5O3S) has a higher molecular weight (~475.5 g/mol) compared to the analog (C20H26F3N5O, 409.46 g/mol) due to the sulfonyl group .
Table 1: Structural and Physicochemical Comparison
Implications :
Comparison with Arylpiperazine Derivatives
describes compound 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one , which shares the arylpiperazine motif but lacks the piperidine-oxazole scaffold.
Key Differences :
- Core Structure: The target compound uses a piperidine-piperazine dual ring system, whereas the analog in employs a butanone-linked pyrazole.
- Bioactivity: Arylpiperazines are known for serotonin receptor modulation, but the addition of the sulfonyl-oxazole group in the target compound may shift selectivity toward other targets (e.g., sigma receptors) .
Stability and Decomposition Pathways
and highlight the decomposition of pyridine/piperidine derivatives under hydrogenation or plasma exposure. The trifluoromethyl group in the target compound likely stabilizes the pyridine ring against reduction compared to unsubstituted pyridines. However, the piperidine-sulfonyl group may undergo cleavage under reductive conditions, similar to piperidine decomposition into NH3 .
Biological Activity
The compound 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine represents a class of piperazine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for the compound is . The structure consists of a piperidine core substituted with a sulfonyl group attached to a 3,5-dimethylisoxazole moiety and a trifluoromethyl-pyridine group. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the isoxazole and piperazine moieties exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies have demonstrated that piperazine derivatives can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase. These enzymes are crucial in neurotransmission and bicarbonate homeostasis, respectively. For example, one study reported that a related piperazine derivative exhibited an IC50 value of 4.94 μM against P-glycoprotein, suggesting significant inhibitory potential .
Anticancer Activity
Piperazine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds similar to the one can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. A notable case study involved a derivative that demonstrated cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range .
Neuropharmacological Effects
The compound's structural features may confer neuropharmacological effects. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant-like activities in animal models. The modulation of serotonin and dopamine receptors is often implicated in these effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those with isoxazole substituents. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl significantly enhanced antibacterial activity compared to their unsubstituted counterparts.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | Staphylococcus aureus | 16 µg/mL |
| C | Pseudomonas aeruginosa | 64 µg/mL |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of piperazine derivatives against various cancer cell lines. The study found that certain modifications to the piperazine ring significantly increased cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 (breast cancer) | 10 |
| E | HeLa (cervical cancer) | 15 |
| F | A549 (lung cancer) | 12 |
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The trifluoromethyl group may enhance binding affinity to specific receptors involved in neurotransmission.
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, leading to inhibition.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, altering membrane integrity.
Q & A
Q. Table 1: Representative Reaction Conditions
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening : Test alternative ligands (e.g., BINAP instead of Xantphos) to enhance Pd-catalyzed coupling efficiency .
- Solvent Optimization : Replace toluene with DMA or DMF to improve solubility of intermediates. Evidence suggests DMA increases yields by 10–15% in analogous piperazine syntheses .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >60% .
Note: Contradictions exist in solvent choices; some protocols report toluene as optimal for minimizing side products , while others favor polar aprotic solvents .
Basic: What analytical techniques are critical for characterization?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~520–530 Da) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How does computational modeling aid in predicting reactivity and stability?
Answer:
- Reaction Path Search : Quantum mechanical methods (DFT, B3LYP/6-31G*) identify transition states for sulfonylation and coupling steps. For example, activation energies for sulfonyl chloride reactions are ~20–25 kcal/mol .
- Solvent Effects : COSMO-RS simulations predict solubility in toluene vs. DMF, aligning with experimental yield discrepancies .
- Degradation Pathways : Molecular dynamics (MD) simulations suggest hydrolytic instability of the sulfonyl group at pH > 9, necessitating neutral storage conditions .
Basic: What are the stability and storage requirements?
Answer:
- Thermal Stability : Decomposes above 200°C, releasing CO, CO₂, and nitrogen oxides. Store at 2–8°C in inert atmospheres (argon) .
- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF) for reactions .
- Light Sensitivity : Amber glass vials prevent photodegradation of the pyridine moiety .
Q. Table 2: Stability Data
| Condition | Degradation (%) | Major Degradants | Reference |
|---|---|---|---|
| pH 3, 25°C, 7 days | <5 | None detected | |
| pH 9, 25°C, 7 days | 30–40 | Desulfonylated product | |
| 40°C, dry argon, 30 days | <2 | - |
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Enzyme Assay Variability : For conflicting IC₅₀ values (e.g., 10 nM vs. 100 nM in kinase inhibition assays):
- Off-Target Effects : Screen against structurally related enzymes (e.g., compare with 3,5-dimethylisoxazole derivatives in ) to identify selectivity drivers .
Basic: What safety precautions are essential during handling?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particles are generated .
- Ventilation : Conduct reactions in fume hoods due to potential toxic fumes (e.g., SO₂ from sulfonyl decomposition) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
